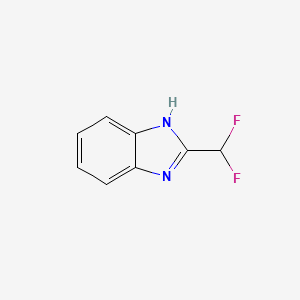

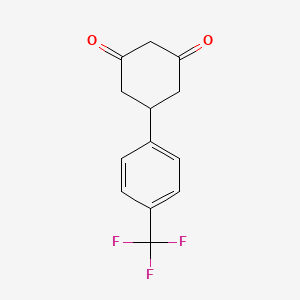

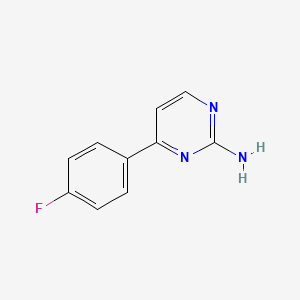

4-(4-Fluorophenyl)pyrimidin-2-amine

Overview

Description

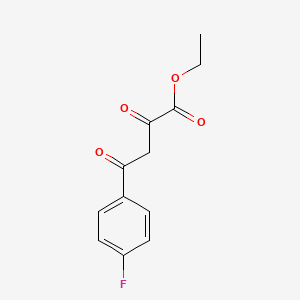

4-(4-Fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8FN3 . It is used in the preparation of potent deoxycytidine kinase inhibitors .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . Further structural analysis can be found in scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem .Scientific Research Applications

Quantum Chemical Characterization

4-(4-Fluorophenyl)pyrimidin-2-amine has been studied for its hydrogen bonding sites using quantum chemistry methods. It was found that one of the nitrogen atoms in the pyrimidine nucleus is a major hydrogen bonding site, a discovery that could be significant in understanding its interactions at a molecular level (Traoré et al., 2017).

Radiosensitizing Effects in Cancer Treatment

This compound, as part of a group of phenylpyrimidine derivatives, has been studied for its potential to increase the effectiveness of radiotherapy in cancer treatment. Specifically, it was found to inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, indicating its potential as a novel radiosensitizer (Jung et al., 2019).

Antibacterial Activity

A derivative of this compound demonstrated excellent antibacterial activity against various bacterial strains, including V. cholerae, S. aureus, and P. aeruginosa. This highlights its potential use in developing new antibacterial agents (Thanusu et al., 2010).

Safety and Hazards

The safety data sheet for 4-(4-Fluorophenyl)pyrimidin-2-amine can be found on ChemicalBook . It provides information about the hazards associated with this compound.

Relevant Papers Several papers have been published on the topic of this compound . These papers provide more detailed information about the compound and its applications.

Mechanism of Action

Target of Action

Pyrimidines, the class of compounds to which 4-(4-fluorophenyl)pyrimidin-2-amine belongs, are known to have a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate their activities, leading to changes in cellular functions.

Biochemical Pathways

Pyrimidines are known to affect the activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.

Result of Action

Given that pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinase A (AURKA). These interactions are crucial as they can inhibit the activity of these enzymes, leading to alterations in cell cycle regulation and apoptosis . The compound’s ability to inhibit CDKs and AURKA makes it a potential candidate for anticancer therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Additionally, the compound can trigger apoptosis in cancer cells by activating caspase-3 and caspase-7, which are key players in the apoptotic pathway . These effects are mediated through the inhibition of CDKs and AURKA, which are essential for cell cycle progression and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of CDKs and AURKA, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to reduce the phosphorylation levels of AURKA at Thr283, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on CDKs and AURKA over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s (CYPs). These interactions can influence the compound’s metabolism, affecting its bioavailability and clearance from the body . The compound’s metabolism can also impact metabolic flux and metabolite levels, which are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, indicating its potential for central nervous system applications . Additionally, it interacts with transporters such as P-glycoprotein, which can influence its distribution and accumulation in various tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs and AURKA . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing it to specific cellular compartments for targeted action.

Properties

IUPAC Name |

4-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQMEWBCECPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345515 | |

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-49-3 | |

| Record name | 4-(4-Fluorophenyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.